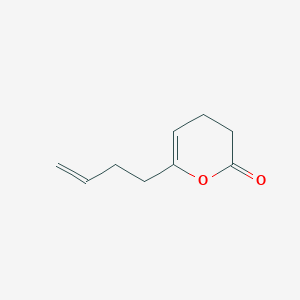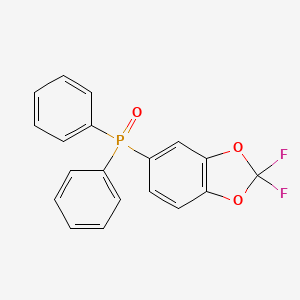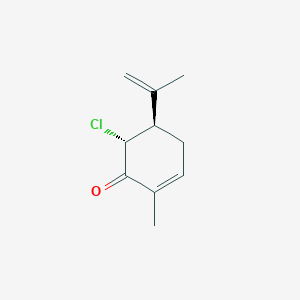
3,7-dimethyloct-6-enyl 3-(2-hydroxyphenyl)prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7-dimethyloct-6-enyl 3-(2-hydroxyphenyl)prop-2-enoate is an organic compound known for its unique chemical structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-dimethyloct-6-enyl 3-(2-hydroxyphenyl)prop-2-enoate typically involves the esterification of 3,7-dimethyloct-6-enol with 3-(2-hydroxyphenyl)prop-2-enoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors, which allow for better control over reaction conditions and higher yields .
Análisis De Reacciones Químicas
Types of Reactions
3,7-dimethyloct-6-enyl 3-(2-hydroxyphenyl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can facilitate nucleophilic substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
3,7-dimethyloct-6-enyl 3-(2-hydroxyphenyl)prop-2-enoate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in neurodegenerative diseases.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma .
Mecanismo De Acción
The mechanism of action of 3,7-dimethyloct-6-enyl 3-(2-hydroxyphenyl)prop-2-enoate involves its interaction with specific molecular targets and pathways. For instance, it may modulate cholinergic neurotransmission by inhibiting acetylcholinesterase activity, thereby increasing the levels of acetylcholine in the synaptic cleft .
Comparación Con Compuestos Similares
Similar Compounds
- 3,7-dimethyloct-6-enal
- 3,7-dimethyloct-6-enyl acetate
- 2,3-epoxy-3,7-dimethyloct-6-enol
Uniqueness
Compared to similar compounds, 3,7-dimethyloct-6-enyl 3-(2-hydroxyphenyl)prop-2-enoate is unique due to its specific ester linkage and the presence of both aliphatic and aromatic components. This unique structure contributes to its distinct chemical and biological properties .
Propiedades
Número CAS |
439685-02-6 |
|---|---|
Fórmula molecular |
C19H26O3 |
Peso molecular |
302.4 g/mol |
Nombre IUPAC |
3,7-dimethyloct-6-enyl 3-(2-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C19H26O3/c1-15(2)7-6-8-16(3)13-14-22-19(21)12-11-17-9-4-5-10-18(17)20/h4-5,7,9-12,16,20H,6,8,13-14H2,1-3H3 |
Clave InChI |
JYRYXKYSLNEQGS-UHFFFAOYSA-N |
SMILES canónico |
CC(CCC=C(C)C)CCOC(=O)C=CC1=CC=CC=C1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R)-2-amino-3-[1-(1-aminoethylideneamino)propan-2-ylsulfanyl]propanoic Acid](/img/structure/B14236497.png)

![Thieno[3,4-b]-1,4-dioxin, 5-hexyl-2,3-dihydro-](/img/structure/B14236508.png)



![3-[(4-Iodophenyl)ethynyl]-1,10-phenanthroline](/img/structure/B14236537.png)

![Bicyclo[2.2.2]octan-2-imine](/img/structure/B14236556.png)

![Diethyl [(2,3-dimethylphenyl)(phenyl)methyl]phosphonate](/img/structure/B14236572.png)
![1-[(4-Chlorophenyl)methyl]-5-nitro-1H-indole](/img/structure/B14236573.png)

![Pyridinium, 1-[2-(4-cyanophenyl)-2-oxoethyl]-2-methyl-, bromide](/img/structure/B14236586.png)
